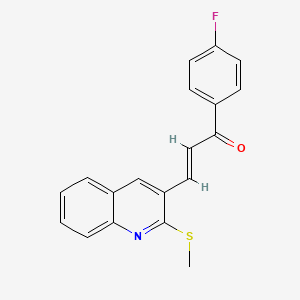

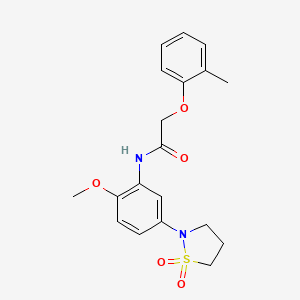

![molecular formula C13H8N4 B2529711 2-[(8-Quinolinylamino)methylene]malononitrile CAS No. 946386-98-7](/img/structure/B2529711.png)

2-[(8-Quinolinylamino)methylene]malononitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves a base-free malononitrile activated condensation of 3-methylquinoxaline-2(1H)-one (3MQ) with aryl aldehydes for the synthesis of styrylquinoxalin-2(1H)-ones (SQs) with excellent yields . In this reaction, malononitrile activates the aldehyde via Knoevenagel condensation .Molecular Structure Analysis

The molecular structure of 2-[(8-Quinolinylamino)methylene]malononitrile consists of 13 carbon atoms, 8 hydrogen atoms, and 4 nitrogen atoms . The average mass is 220.229 Da and the monoisotopic mass is 220.074890 Da .科学的研究の応用

Structural and Computational Analysis

The structural and computational characteristics of quinolinylidene derivatives, including those similar to 2-[(8-Quinolinylamino)methylene]malononitrile, have been explored. These compounds demonstrate strong conjugation between the quinoline fragment and electron-withdrawing substituents, influencing their tautomeric structures and bonding patterns. Notably, their solid-state structures exhibit significant planarity and strong intramolecular hydrogen bonding, enhancing molecular conjugation. These findings are crucial for understanding the electronic structure and reactivity of such compounds, which could have implications in materials science and molecular engineering (Nesterov et al., 2013).

Synthesis of Derivatives and Catalysis

Research has demonstrated the synthesis of 2-aminochromene derivatives, including 2-aminopyrano[3,2-h]quinolin derivatives, catalyzed by KF/Al2O3 from arylaldehyde, malononitrile or ethyl cyanoacetate, and hydroxyquinoline. This synthesis process, facilitated by a catalyst, underscores the versatility of malononitrile in creating complex heterocyclic compounds, which could have applications in pharmaceuticals and agrochemicals (Wang et al., 2010).

Novel Synthesis Techniques

A novel approach for synthesizing 4-amino-2-(trifluoromethyl)quinolines via intramolecular Friedel–Crafts reaction of arylaminomethylene)malononitrile derivatives has been reported. This method offers a straightforward protocol yielding a variety of 4-amino-2-(trifluoromethyl)quinolines, highlighting the potential of malononitrile derivatives in facilitating complex intramolecular transformations, which could be beneficial in developing new pharmaceuticals and materials (Rahmani & Darehkordi, 2018).

Dye Synthesis and Textile Applications

The incorporation of malononitrile into disperse dyes significantly improves their color depth and fastness properties on polyester and nylon fabrics. This research showcases malononitrile's utility in textile chemistry, enhancing the performance of dyes for industrial applications (Lams et al., 2014).

Biological Activity and Medicinal Chemistry

The synthesis and antimicrobial activity of pyrimido[1,2-a]quinoline moiety and its derivatives have been explored. These compounds, synthesized from 2-amino-3-cyanoquinoline and bis(methylthio)methylene malononitrile, exhibit notable antimicrobial properties, illustrating the potential of malononitrile derivatives in developing new therapeutic agents (Jadhav & Halikar, 2013).

特性

IUPAC Name |

2-[(quinolin-8-ylamino)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-7-10(8-15)9-17-12-5-1-3-11-4-2-6-16-13(11)12/h1-6,9,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPAGKROOOCMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC=C(C#N)C#N)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(8-Quinolinylamino)methylene]malononitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B2529628.png)

![3-[(1-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2529629.png)

![2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2529634.png)

![(2-Methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2529639.png)

![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)

![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)

![N-(2-methoxyethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2529647.png)